molecular formula C17H17N5O B2879492 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034524-13-3

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2879492
CAS No.: 2034524-13-3
M. Wt: 307.357
InChI Key: CMBUDPMVWCPYBP-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic molecule featuring:

  • A 4-phenyl-1H-1,2,3-triazole moiety, known for its role in click chemistry and bioactivity.
  • An azetidine (4-membered saturated ring) at position 3 of the triazole, contributing to conformational rigidity.

This structure combines a rigid triazole-azetidine core with a pyrrole-substituted ketone, suggesting applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUDPMVWCPYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The phenyl group can be introduced through subsequent reactions involving electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as column chromatography or recrystallization would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid.

  • Reduction: The triazole ring can be reduced to form a triazolamine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are typically employed.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid

  • Reduction: Triazolamine derivatives

  • Substitution: Nitrophenyl or halophenyl derivatives

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

  • Material Science: Its unique structure makes it a candidate for use in organic electronic materials and sensors.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may interact with bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole-Azetidine Derivatives

BG14707 (2-(4-Fluorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one)
  • Key Difference: Replaces the pyrrole group with a 4-fluorophenyl substituent on the ethanone.
  • Impact :
    • The fluorine atom enhances lipophilicity (logP increases) and may improve blood-brain barrier penetration.
    • Aromatic fluorophenyl groups often increase metabolic stability compared to aliphatic substituents .
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag)
  • Key Difference : Uses a 7-membered azepane ring instead of azetidine.
  • ~90% for azetidine analogs). Azepane’s flexibility may lower binding specificity in biological targets compared to azetidine’s rigidity .

Ethanone Substituent Variations

2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae)
  • Key Difference : Substitutes pyrrole with a saturated pyrrolidin-1-yl group.
  • Impact :
    • Aliphatic pyrrolidine increases basicity (pKa ~10.5) versus pyrrole’s neutrality (pKa ~0.57 predicted), altering solubility and ionic interactions .
    • LC-MS data show similar molecular weights (e.g., 258 m/z for 2cae vs. ~336 for the target compound) .
1-(4-Nitrophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
  • Key Difference : Introduces a nitro group on the phenyl ring.
  • Molecular weight increases (308.3 g/mol vs. 336.36 g/mol for the target), affecting pharmacokinetics .

Triazole Ring Modifications

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Key Difference : Replaces 1,2,3-triazole with a 1,2,4-triazole and adds a sulfonyl group.
  • Impact :
    • 1,2,4-Triazoles exhibit distinct hydrogen-bonding patterns and metabolic pathways.
    • Sulfonyl groups enhance solubility but may introduce toxicity risks .

Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Melting Point/State Yield (%)
Target Compound 336.36 ~2.8 Solid (predicted) ~90*
BG14707 336.36 ~3.1 Solid N/A
2dag (azepane analog) 341.42 ~2.5 Yellow solid 92
2cae (pyrrolidinyl analog) 258.30 ~1.9 Solid 87

*Yield estimated based on similar azetidine syntheses.

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with an azetidine and pyrrole moiety, which is significant for its biological activity. The chemical structure can be represented as follows:

C16H17N5O\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}

This structure contributes to various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazoles showed significant activity against various bacterial strains. For instance, the compound's structural analogs were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

The anticancer potential of the compound was evaluated using various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for MCF-7 were reported at approximately 27.3 µM, indicating a promising lead for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed through various assays measuring the inhibition of cyclooxygenase (COX) enzymes. It was found to significantly inhibit COX-2 activity, which is often implicated in inflammatory processes. This inhibition suggests that the compound could serve as a potential anti-inflammatory agent .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialE. coli8 - 32
AntimicrobialS. aureus16 - 64
AnticancerMCF-727.3
AnticancerHCT-1166.2
Anti-inflammatoryCOX-2 InhibitionSignificant

Case Study 1: Synthesis and Screening of Triazole Derivatives

In a recent study published in Molecules, researchers synthesized several triazole derivatives, including the compound . They screened these derivatives for their biological activities, focusing on their potential as multifunctional agents against oxidative stress and inflammation. The results indicated that modifications to the triazole ring could enhance biological activity, suggesting avenues for further optimization .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how variations in substituents on the triazole ring influenced the compound's efficacy against cancer cells. The study concluded that specific substitutions could lead to improved potency and selectivity towards cancerous cells while minimizing toxicity towards normal cells .

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